molecular formula C14H17BrClNO2 B1532012 8-(4-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1704074-50-9

8-(4-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B1532012
CAS RN: 1704074-50-9
M. Wt: 346.65 g/mol
InChI Key: NAHMOBWCDYNTSO-UHFFFAOYSA-N
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Description

8-(4-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is an organic compound with a molecular formula of C12H14BrClNO2. It belongs to the class of compounds known as spiro compounds, which are characterized by a fused ring system and a spiro center. 8-(4-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of applications in the field of medicinal chemistry and is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Synthesis and Material Applications

8-(4-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane represents a class of compounds with diverse synthetic and material applications. Research has shown that derivatives of this class, such as 8-oxa-2-azaspiro[4.5]decane, can be synthesized from commercially available reagents, highlighting their potential in the production of biologically active compounds (Ogurtsov & Rakitin, 2020). Additionally, the spirocyclic structure is crucial in the development of new organic materials for nonlinear optical devices, as demonstrated by compounds like 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), which has been explored for its optical properties and second harmonic generation capabilities (Kagawa et al., 1994).

Synthetic Strategies and Chemical Properties

The synthesis and crystal structure of derivatives provide insights into their chemical properties and potential applications. For instance, studies on 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane have contributed to understanding the molecular and crystal structure of these compounds, aiding in the design of novel synthetic routes (W. Wen, 2002). Furthermore, the mass spectrometric analysis of 1,4-dioxa-8-azaspiro[4.5]decane derivatives has provided valuable data on their fragmentation patterns, essential for identifying and characterizing these compounds in complex mixtures (Solomons, 1982).

Biomedical Applications

In the biomedical domain, derivatives of 8-(4-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane have been explored for their anticancer activities. For example, new 1-thia-4-azaspiro[4.5]decane derivatives have shown moderate to high inhibition activities against various cancer cell lines, indicating their potential as therapeutic agents (Flefel et al., 2017). This demonstrates the compound's relevance in drug discovery and the development of new cancer treatments.

Mechanism of Action

Target of Action

The primary target of 8-(4-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is the Receptor-interacting protein kinase 1 (RIPK1). RIPK1 is a crucial component of the necroptosis signaling pathway, which is a type of programmed cell death .

Mode of Action

8-(4-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane acts as an inhibitor of RIPK1. The benzyl groups of the compound are suggested to be inserted into the bottom of a deep hydrophobic pocket of RIPK1, forming T-shaped π–π interactions . This interaction inhibits the function of RIPK1, thereby affecting the necroptosis signaling pathway.

Biochemical Pathways

The compound’s action primarily affects the necroptosis signaling pathway. Necroptosis is a form of programmed cell death that plays a critical role in various pathophysiological processes, including inflammatory, neurodegenerative, infectious, and malignant diseases . By inhibiting RIPK1, the compound disrupts the necroptosis pathway, potentially altering the course of these diseases.

Result of Action

The inhibition of RIPK1 by 8-(4-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane leads to the disruption of the necroptosis signaling pathway. This disruption can potentially alter the progression of diseases associated with this pathway, such as inflammatory, neurodegenerative, infectious, and malignant diseases .

properties

IUPAC Name

8-[(4-bromo-2-chlorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrClNO2/c15-12-2-1-11(13(16)9-12)10-17-5-3-14(4-6-17)18-7-8-19-14/h1-2,9H,3-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHMOBWCDYNTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=C(C=C(C=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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